

BMS-986308: A Comparative Selectivity Analysis Against Inwardly Rectifying Potassium (Kir) Channels

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Compound of Interest		
Compound Name:	BMS-986308	
Cat. No.:	B12367948	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **BMS-986308**, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1), against other members of the inwardly rectifying potassium (Kir) channel family. The information presented is intended to assist researchers in evaluating **BMS-986308** as a pharmacological tool for studying Kir channel physiology and as a potential therapeutic agent.

Selectivity Profile of BMS-986308

BMS-986308 demonstrates high potency and selectivity for the ROMK (Kir1.1) channel.[1] Extensive preclinical testing has shown that it displays no significant inhibitory activity against other related Kir channels at concentrations where ROMK is potently blocked.[1]

Data Presentation

The following table summarizes the inhibitory activity of **BMS-986308** against a panel of Kir channels.



Channel Subtype	Target Name	BMS-986308 IC50 (nM)	Selectivity vs. ROMK
Kir1.1	ROMK	24	-
Kir2.1	IRK1	No inhibitory potency observed	>1000-fold
Kir2.3	IRK3	No inhibitory potency observed	>1000-fold
Kir4.1	Kir1.2	No inhibitory potency observed	>1000-fold
Kir7.1	Kir1.4	No inhibitory potency observed	>1000-fold

Data sourced from preclinical studies.[1]

Experimental Protocols

The selectivity of **BMS-986308** was determined using rigorous electrophysiological techniques. The following is a detailed description of the methodology used to assess the compound's activity on human ROMK (hROMK) channels.

hROMK Manual Patch Clamp Assay

Cell Line: Human embryonic kidney (HEK) cells stably expressing hROMK channels.

Methodology:

- Cell Preparation: HEK cells expressing hROMK were plated on glass coverslips for electrophysiological recordings.
- Electrophysiological Recording: Whole-cell patch clamp recordings were performed using an Axopatch 200b or Multiclamp 700b amplifier.
 - Pipette Solution (intracellular): Contained (in mM): 135 KCl, 1 EGTA, 1 MgCl2, 10 HEPES, and 2 Na2ATP (pH 7.3).



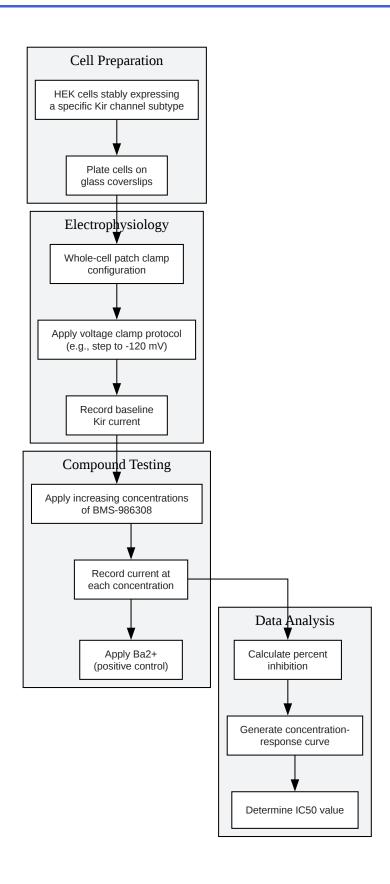
- Bath Solution (extracellular): Contained (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10
 HEPES, and 5 Glucose (pH 7.4).
- Voltage Clamp Protocol: Cells were held at a membrane potential of -75 mV. To elicit hROMK currents, voltage was stepped to -120 mV for 200 ms at 10-second intervals.
- Compound Application: BMS-986308 was applied at 4-6 different concentrations in a successive manner, starting from the lowest concentration. Each concentration was perfused for 3-8 minutes to reach steady-state inhibition.
- Data Analysis:
 - The stable current values before and after compound application were recorded.
 - At the end of each experiment, 2 mM Ba2+, a known Kir channel blocker, was applied to determine the hROMK-specific current by subtraction.
 - The percentage of inhibition was calculated for each concentration of BMS-986308.
 - The concentration-response curve was generated and fitted with a four-parameter equation to determine the IC50 value.

A similar manual patch clamp protocol was utilized to assess the activity of **BMS-986308** against other Kir channel subtypes, where no significant inhibition was observed.

Visualizations

Experimental Workflow for Determining Kir Channel Selectivity



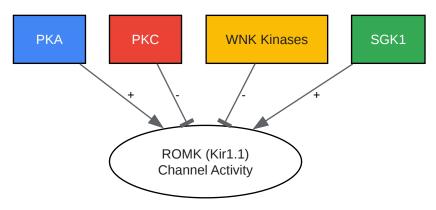


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Caption: Workflow for assessing BMS-986308 selectivity against Kir channels.



Simplified Signaling Pathway of ROMK (Kir1.1) Regulation



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Caption: Key kinases regulating ROMK channel activity.

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References

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